molecular formula C18H14ClN3O B2445448 N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 344934-45-8

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B2445448
CAS RN: 344934-45-8
M. Wt: 323.78
InChI Key: ZINHSYVQXVNURW-MOSHPQCFSA-N
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Description

“N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” is a synthetic compound with the CAS Number: 344934-45-8 . It has a molecular weight of 323.78 and is known for its unique properties and potential applications in the field of chemistry and biomedicine.


Molecular Structure Analysis

The linear formula of this compound is C18H14ClN3O . The InChI Code is 1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- .

Scientific Research Applications

Anti-Tubercular Activity

N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: has been investigated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Researchers designed and synthesized a series of novel derivatives, evaluating their efficacy. Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Antibacterial Activity

Another area of interest is antibacterial activity. A related series of compounds, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, were prepared and characterized. These compounds were evaluated for antibacterial activity, and some underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Potential Drug Development

Given its unique structure and biological properties, N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide holds promise as a lead compound for drug development. Its molecular interactions in docking studies suggest suitability for further optimization and refinement .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINHSYVQXVNURW-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

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